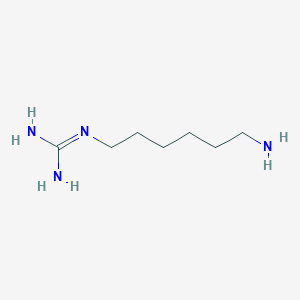
Alpha-D-Fucose
Übersicht
Beschreibung
Alpha-D-Fucopyranose: ist ein sechswertiger Deoxy-Monosaccharid, auch bekannt als Alpha-D-Fucose. Es ist ein Hexosezucker, der strukturell dem Galactose ähnelt, aber keine Hydroxylgruppe an der sechsten Kohlenstoffposition besitzt. Diese Verbindung kommt natürlich vor und kann in verschiedenen biologischen Systemen gefunden werden, darunter menschliche Glykoproteine und Glycolipide .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Alpha-D-Fucopyranose kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode umfasst die Reduktion von L-Fucose unter Verwendung von Natriumborhydrid in Gegenwart eines geeigneten Lösungsmittels. Ein weiterer Ansatz ist die enzymatische Umwandlung von GDP-L-Fucose zu Alpha-D-Fucopyranose unter Verwendung spezifischer Glycosyltransferasen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Alpha-D-Fucopyranose umfasst typischerweise die Extraktion und Reinigung aus natürlichen Quellen wie Algen oder anderen Meeresorganismen. Der Prozess umfasst die Hydrolyse von Polysacchariden, die Fucose enthalten, gefolgt von chromatographischer Trennung und Kristallisation, um reines Alpha-D-Fucopyranose zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: Alpha-D-Fucopyranose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Alpha-D-Fucopyranose kann mit Reagenzien wie Salpetersäure oder Kaliumpermanganat oxidiert werden, um Fucuronsäure zu bilden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um Alpha-D-Fucopyranose zu seinem entsprechenden Alkohol zu reduzieren.
Hauptprodukte, die gebildet werden:
Oxidation: Fucuronsäure
Reduktion: Fucitol
Substitution: Halogenierte Fucose-Derivate
Wissenschaftliche Forschungsanwendungen
Alpha-D-Fucopyranose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glycokonjugate verwendet.
Biologie: Alpha-D-Fucopyranose ist an der Zellsignalisierung und den Erkennungsprozessen beteiligt. Es ist ein Bestandteil von Glykoproteinen und Glycolipiden, die wichtige Rollen in der zellulären Kommunikation spielen.
Medizin: Forschungen haben gezeigt, dass Alpha-D-Fucopyranose-Derivate potenzielle therapeutische Anwendungen haben, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von Alpha-D-Fucopyranose beinhaltet seine Einarbeitung in Glykoproteine und Glycolipide, die für verschiedene biologische Funktionen unerlässlich sind. Es interagiert mit spezifischen Rezeptoren und Enzymen und moduliert zelluläre Prozesse wie Adhäsion, Migration und Immunantwort. Die molekularen Zielstrukturen umfassen Lactoferrin und L-Arabinose-bindendes periplasmatisches Protein .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Fucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Alpha-D-Fucopyranose can be oxidized using reagents like nitric acid or potassium permanganate to form fucuronic acid.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce alpha-D-Fucopyranose to its corresponding alcohol.
Major Products Formed:
Oxidation: Fucuronic acid
Reduction: Fucitol
Substitution: Halogenated fucose derivatives
Wissenschaftliche Forschungsanwendungen
Alpha-D-Fucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Alpha-D-Fucopyranose is involved in cell signaling and recognition processes. It is a component of glycoproteins and glycolipids that play crucial roles in cellular communication.
Medicine: Research has shown that alpha-D-Fucopyranose derivatives have potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of alpha-D-Fucopyranose involves its incorporation into glycoproteins and glycolipids, which are essential for various biological functions. It interacts with specific receptors and enzymes, modulating cellular processes such as adhesion, migration, and immune response. The molecular targets include lactotransferrin and L-arabinose-binding periplasmic protein .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Alpha-D-Galactopyranose: Ähnlich in der Struktur, hat aber eine Hydroxylgruppe an der sechsten Kohlenstoffposition.
Alpha-D-Glucopyranose: Ein weiterer Hexosezucker mit einer anderen Anordnung von Hydroxylgruppen.
Alpha-D-Mannopyranose: Unterscheidet sich in der Orientierung der Hydroxylgruppen an der zweiten Kohlenstoffposition.
Einzigartigkeit: Alpha-D-Fucopyranose ist aufgrund seiner Deoxy-Natur einzigartig, die besondere chemische und biologische Eigenschaften verleiht. Seine Rolle bei der Glykosylierung und die Beteiligung an spezifischen zellulären Signalwegen machen es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-PHYPRBDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318477 | |
| Record name | α-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6189-71-5 | |
| Record name | α-D-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6189-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Fucopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | α-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15K52FOK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)
